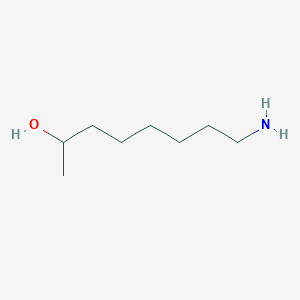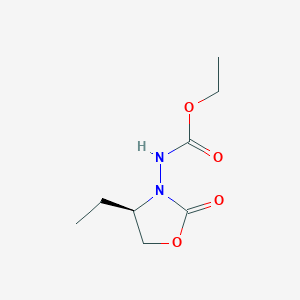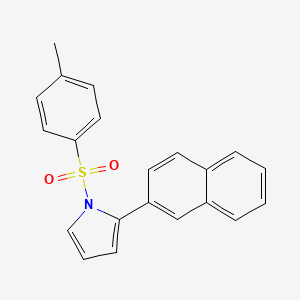![molecular formula C14H9F3N2 B15206987 2-(Trifluoromethyl)-5-phenyl-1H-pyrrolo[2,3-b]pyridine](/img/structure/B15206987.png)
2-(Trifluoromethyl)-5-phenyl-1H-pyrrolo[2,3-b]pyridine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(Trifluoromethyl)-5-phenyl-1H-pyrrolo[2,3-b]pyridine is a heterocyclic compound that features a trifluoromethyl group and a phenyl group attached to a pyrrolo[2,3-b]pyridine core
準備方法
Synthetic Routes and Reaction Conditions
One common method is the Suzuki–Miyaura coupling reaction, which involves the cross-coupling of a boronic acid derivative with a halogenated pyrrolo[2,3-b]pyridine under palladium catalysis . The reaction conditions often include the use of a base such as potassium carbonate and a solvent like dimethylformamide at elevated temperatures.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors to enhance reaction efficiency and yield. Additionally, the use of high-throughput screening for catalyst and reaction condition optimization can further streamline the production process.
化学反応の分析
Types of Reactions
2-(Trifluoromethyl)-5-phenyl-1H-pyrrolo[2,3-b]pyridine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to introduce oxygen-containing functional groups.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst to reduce any double bonds or nitro groups present.
Substitution: Nucleophilic substitution reactions can occur at the pyridine ring, especially at positions activated by the trifluoromethyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Sodium hydride in dimethyl sulfoxide for nucleophilic substitution.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield ketones or carboxylic acids, while reduction can produce amines or alcohols.
科学的研究の応用
2-(Trifluoromethyl)-5-phenyl-1H-pyrrolo[2,3-b]pyridine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound in drug discovery.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
作用機序
The mechanism of action of 2-(Trifluoromethyl)-5-phenyl-1H-pyrrolo[2,3-b]pyridine involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily cross cell membranes and interact with intracellular targets. The phenyl group can engage in π-π interactions with aromatic residues in proteins, potentially inhibiting their function. The pyrrolo[2,3-b]pyridine core can form hydrogen bonds with active site residues, further stabilizing the compound-protein complex.
類似化合物との比較
Similar Compounds
2-(Trifluoromethyl)pyridine: Similar in structure but lacks the phenyl group, resulting in different chemical properties and applications.
5-Phenyl-1H-pyrrolo[2,3-b]pyridine:
2-(Trifluoromethyl)-5-methyl-1H-pyrrolo[2,3-b]pyridine: Substituted with a methyl group instead of a phenyl group, leading to variations in its chemical behavior and uses.
Uniqueness
2-(Trifluoromethyl)-5-phenyl-1H-pyrrolo[2,3-b]pyridine is unique due to the combination of the trifluoromethyl and phenyl groups, which confer distinct electronic and steric properties. This makes it a valuable compound for various applications, particularly in fields requiring specific molecular interactions and stability.
特性
分子式 |
C14H9F3N2 |
|---|---|
分子量 |
262.23 g/mol |
IUPAC名 |
5-phenyl-2-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine |
InChI |
InChI=1S/C14H9F3N2/c15-14(16,17)12-7-10-6-11(8-18-13(10)19-12)9-4-2-1-3-5-9/h1-8H,(H,18,19) |
InChIキー |
PNTIIXDZBFYQRT-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C(C=C1)C2=CN=C3C(=C2)C=C(N3)C(F)(F)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


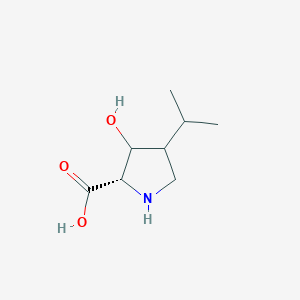
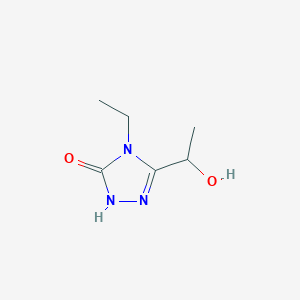
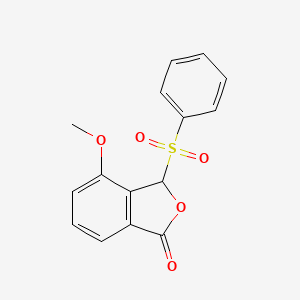
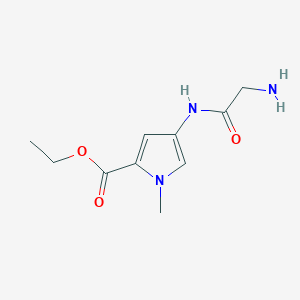
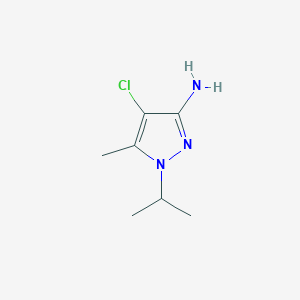
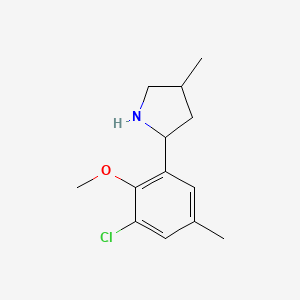
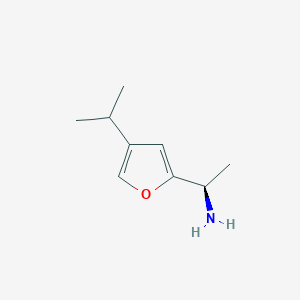
![4-iodo-1-(triisopropylsilyl)-1H-pyrrolo[2,3-b]pyridine](/img/structure/B15206970.png)
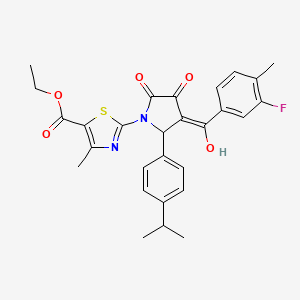
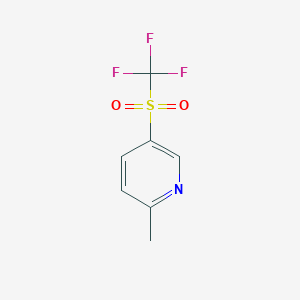
![N-[(1S)-1-(2-Fluorophenyl)ethyl]prop-2-yn-1-amine hydrochloride](/img/structure/B15206978.png)
